molecular formula C9H10FNO2 B2783356 Methyl 2-[(4-fluorophenyl)amino]acetate CAS No. 131770-97-3

Methyl 2-[(4-fluorophenyl)amino]acetate

Cat. No.: B2783356
CAS No.: 131770-97-3
M. Wt: 183.182
InChI Key: ITMHKLSHUYPVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-fluorophenyl)amino]acetate: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylamine, where the amino group is substituted with a fluorophenyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-fluorophenyl)amino]acetate typically involves the reaction of 4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-fluorophenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[(4-fluorophenyl)amino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-[(4-chlorophenyl)amino]acetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-[(4-bromophenyl)amino]acetate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 2-[(4-methylphenyl)amino]acetate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Methyl 2-[(4-fluorophenyl)amino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

methyl 2-(4-fluoroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMHKLSHUYPVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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